

A Researcher's Guide to Commercially Available Sphingolipid Standards

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Compound of Interest

Compound Name: *N*-Boc-erythro-sphingosine-
13C2,D2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sphingolipids, a class of complex lipids, play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane stability. Their involvement in the pathophysiology of numerous diseases has made them a focal point of research and drug development. Accurate and reliable quantification of sphingolipids is paramount for these studies, necessitating the use of high-quality standards. This technical guide provides a comprehensive overview of the commercial availability of sphingolipid standards, detailed experimental protocols for their use, and visualizations of key metabolic and signaling pathways.

Commercial Availability of Sphingolipid Standards

Several reputable suppliers offer a wide array of sphingolipid standards, catering to diverse research needs. The primary suppliers include Avanti Polar Lipids, Cayman Chemical, and Matreya LLC.^{[1][2][3][4][5]} These companies provide both natural and synthetic sphingolipids, as well as isotopically labeled internal standards essential for quantitative mass spectrometry.^{[1][6]}

The available standards can be broadly categorized into the following classes:

- Sphingoid Bases and their Phosphates: Including sphingosine, sphinganine, and their biologically active phosphorylated forms like sphingosine-1-phosphate (S1P).^{[7][8]}

- Ceramides: A central hub in sphingolipid metabolism, with a wide variety of acyl chain lengths and modifications.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Sphingomyelins: A major component of cell membranes, particularly in the myelin sheath of nerve cells.[\[12\]](#)
- Glycosphingolipids: A diverse group with various carbohydrate head groups, including glucosylceramides, galactosylceramides, lactosylceramides, globosides, and gangliosides.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Below are tables summarizing the commercially available sphingolipid standards from leading suppliers.

Table 1: Sphingoid Bases and their Phosphates

Product Name	Supplier	Catalog Number (Example)	Purity
Sphingosine (d17:1)	Avanti Polar Lipids	LM2000	>99%
Sphingosine-1-Phosphate (d17:1)	Avanti Polar Lipids	LM2144	>99%
Sphinganine (d18:0)	Cayman Chemical	10007904	≥98%
Sphingosine-1-phosphate-d7 (d18:1)	Cayman Chemical	2260670-15-1	≥99% deuterated forms
D-erythro-Sphingosine	Matreya LLC	1853	>98%

Table 2: Ceramides

Product Name	Supplier	Catalog Number (Example)	Purity
C16 Ceramide (d18:1/16:0)	Avanti Polar Lipids	860516	>99%
Ceramide (d18:1/18:0)	Cayman Chemical	10006325	≥98%
N-Palmitoyl-D-erythro- sphingosine	Matreya LLC	1046	>98%
Ceramide LIPIDOMIX® Mass Spec Standard	Avanti Polar Lipids	330712	Mixture

Table 3: Sphingomyelins

Product Name	Supplier	Catalog Number (Example)	Purity
Sphingomyelin (d18:1/12:0)	Avanti Polar Lipids	LM2312	>99%
Sphingomyelin (porcine brain)	Cayman Chemical	10007915	-
Sphingomyelin (Egg)	Matreya LLC	1001	>98%

Table 4: Glycosphingolipids

Product Name	Supplier	Catalog Number (Example)	Purity
Glucosyl(β) C12 Ceramide	Avanti Polar Lipids	LM2511	>99%
Galactosylceramide (d18:1/16:0)	Cayman Chemical	23412	\geq 98%
Lactosylceramide (Bovine Buttermilk)	Matreya LLC	1066	>98%
Globotriaosylceramide (porcine RBC)	Cayman Chemical	10007886	-
Ganglioside GM1 (ovine brain)	Cayman Chemical	10007881	-

Experimental Protocols

The accurate quantification of sphingolipids typically involves lipid extraction from a biological matrix followed by analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance thin-layer chromatography (HPTLC).^{[5][16]}

Protocol 1: General Sphingolipid Extraction from Plasma/Serum

This protocol is a widely used method for the extraction of a broad range of sphingolipids from plasma or serum samples.

Materials:

- Plasma or serum sample
- Internal standard mixture (containing appropriate deuterated or odd-chain sphingolipid standards)
- Methanol (LC-MS grade)

- Chloroform (LC-MS grade)
- Deionized water
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw plasma/serum samples on ice.
- In a clean microcentrifuge tube, add 50 μ L of the plasma/serum sample.
- Add a known amount of the internal standard mixture to the sample. The amount will depend on the expected concentration of the analytes and the sensitivity of the mass spectrometer.
- Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the lower organic phase (containing the lipids) to a new clean tube, avoiding the protein pellet and the upper aqueous phase.
- Dry the extracted lipids under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-like solvent).

Protocol 2: General LC-MS/MS Analysis of Sphingolipids

This protocol provides a general workflow for the analysis of extracted sphingolipids using LC-MS/MS. Specific parameters will need to be optimized for the particular instrument and analytes of interest.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Ceramides):

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
- Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the different sphingolipid species.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for most sphingolipids.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

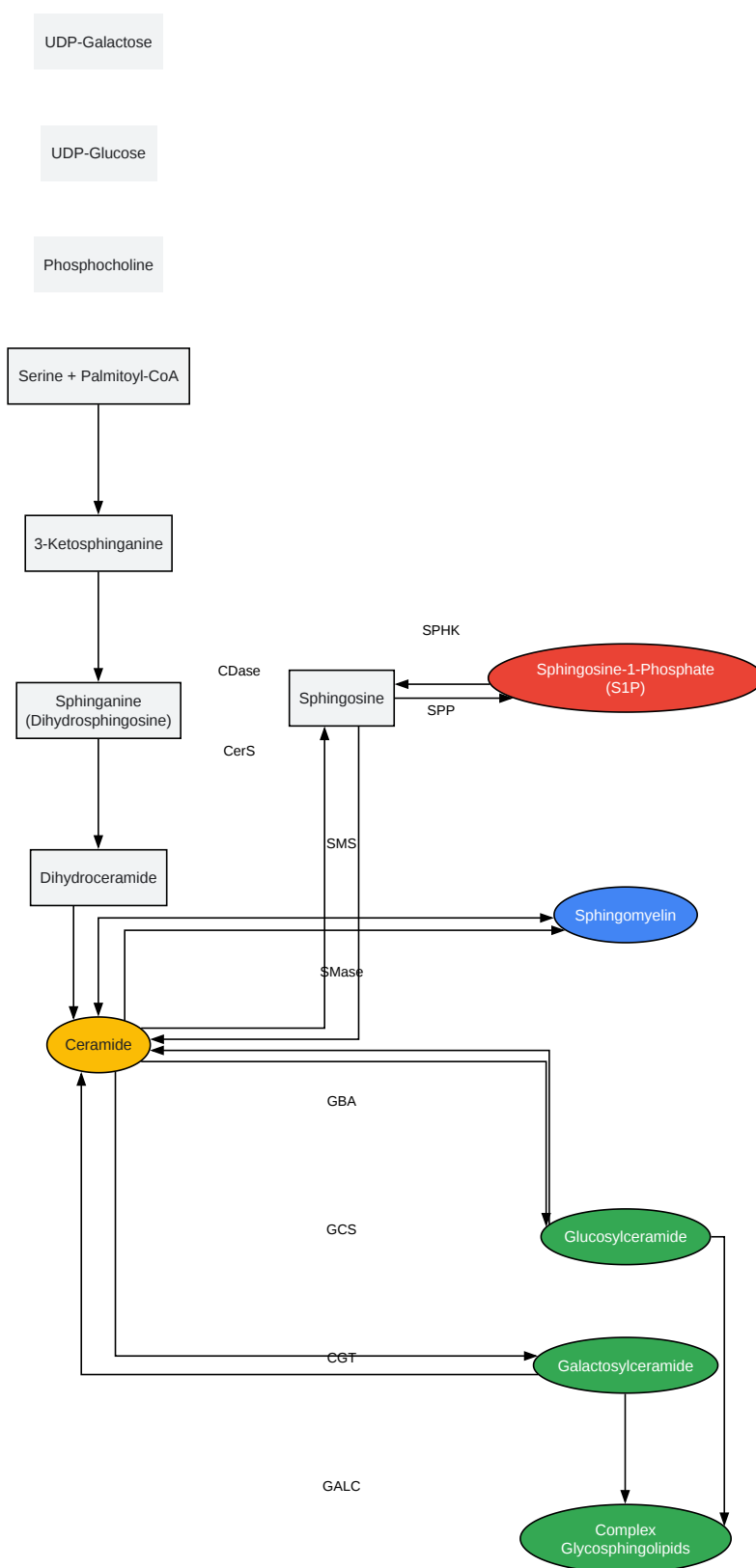
Data Analysis:

- Integrate the peak areas for each analyte and its corresponding internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using a series of known concentrations of the sphingolipid standards.
- Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Mandatory Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the central pathways of sphingolipid metabolism, highlighting the key enzymatic steps and the central role of ceramide.

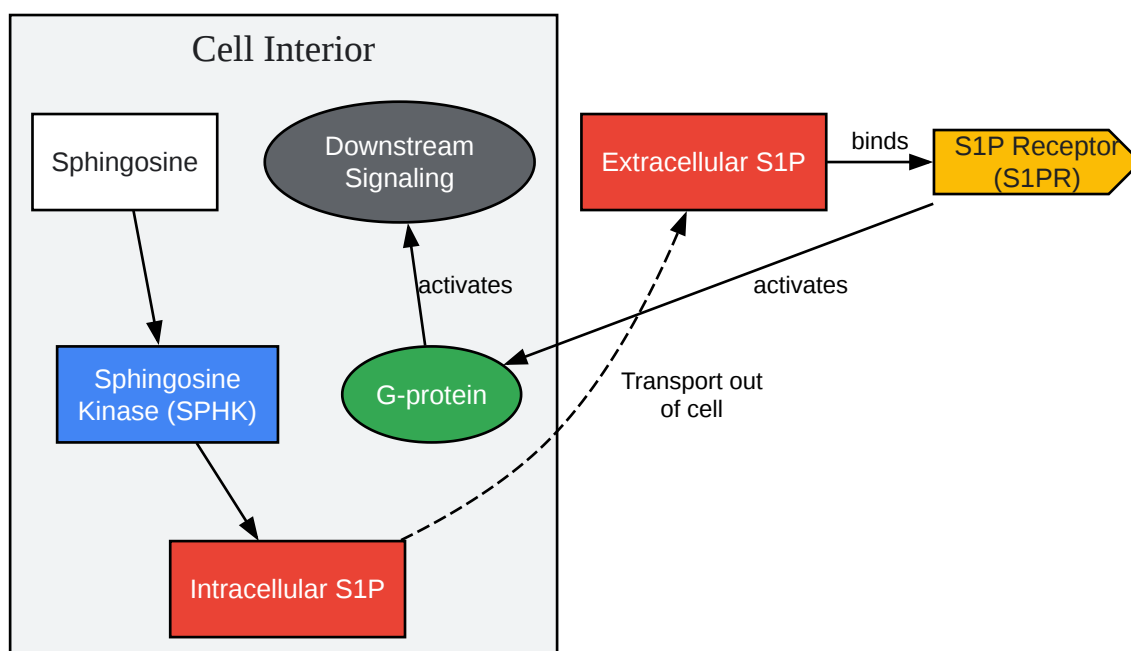


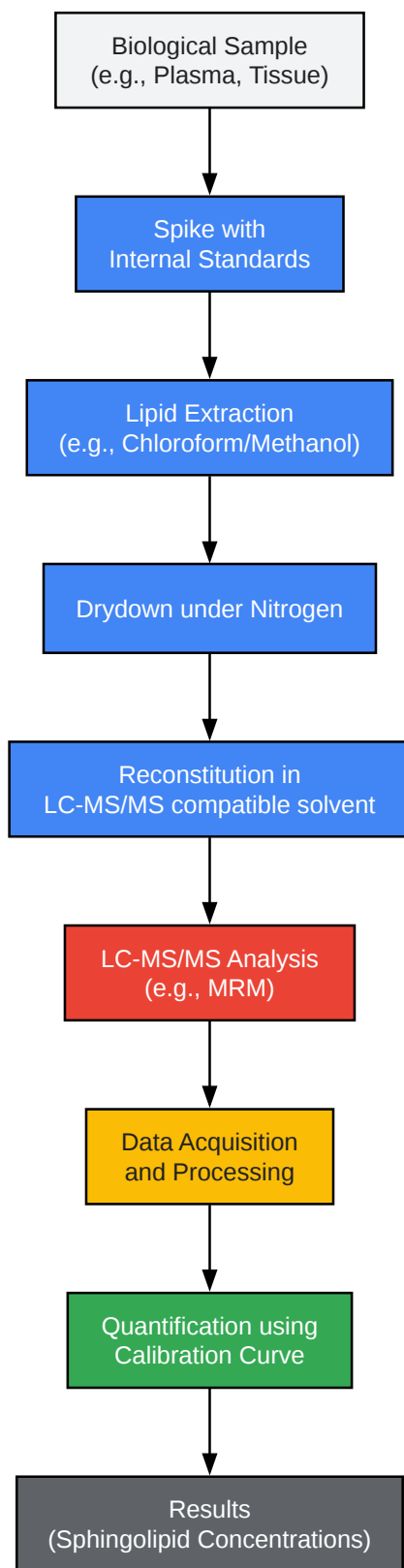
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Caption: Overview of the de novo synthesis and salvage pathways of sphingolipid metabolism.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This diagram illustrates the "inside-out" signaling mechanism of Sphingosine-1-Phosphate (S1P), a critical signaling molecule in many physiological processes.





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